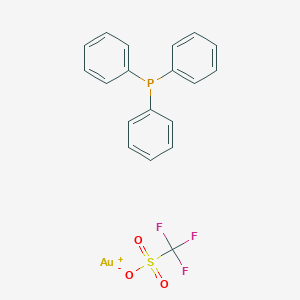

Triphenylphosphinegold(I) trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triphenylphosphinegold(I) trifluoromethanesulfonate is a chemical compound with the molecular formula C19H15AuF3O3PS and a molecular weight of 608.33 . It is used as a catalyst in the cyclization of O-propargyl carbamates to alkylideneoxazolidinones via a 5-exo-digonal pathway at room temperature .

Synthesis Analysis

The synthesis of Triphenylphosphinegold(I) trifluoromethanesulfonate involves reacting [AuClPPh3] with an equivalent amount of silver triflate in dichloromethane. After 2 hours, the solution is filtered and yellow crystals are formed over several days .

Molecular Structure Analysis

The InChI code for Triphenylphosphinegold(I) trifluoromethanesulfonate is 1S/C18H15P.CHF3O3S.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7;/h1-15H;(H,5,6,7);/q;;+1/p-1 .

Chemical Reactions Analysis

Triphenylphosphinegold(I) trifluoromethanesulfonate is known to catalyze the cycloisomerization of enynes containing a cyclic olefin into highly-fused, polycyclic dienes at room temperature .

Applications De Recherche Scientifique

Organic Synthesis Enhancement

Triphenylphosphinegold(I) trifluoromethanesulfonate plays a crucial role in organic synthesis. The utilization of trifluoromethanesulfonic acid, a related compound, showcases the significant enhancement in electrophilic aromatic substitution reactions, carbon–carbon, and carbon–heteroatom bond formations. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, facilitating the study of their transformations through spectral methods. This makes trifluoromethanesulfonic acid an invaluable reagent for synthesizing new organic compounds, suggesting potential applications for Triphenylphosphinegold(I) trifluoromethanesulfonate in similar contexts (Kazakova & Vasilyev, 2017).

Phosphorus-containing Compounds Synthesis

The compound's relevance extends to reactions involving phosphorus-containing nucleophiles, such as triphenylphosphine. These interactions lead to the formation of phosphoranes and facilitate the study of aryl and alkenyl anions. The versatility of these reactions opens up avenues in organic synthesis, highlighting the compound's utility in generating substances with and without a phosphorus atom. This underlines its potential in creating novel phosphorus-containing materials (Furin, 1993).

Electrophilic Trifluoromethylation

Triphenylphosphinegold(I) trifluoromethanesulfonate may also find applications in electrophilic trifluoromethylation reactions. Trifluoromethanesulfonyl chloride, a related compound, is effective in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. The unique reactivity profile of CF3SO2Cl, capable of undergoing reactions under reductive conditions, suggests that Triphenylphosphinegold(I) trifluoromethanesulfonate could be utilized in similar reactions to achieve selective trifluoromethylation, thereby expanding the toolkit available for the introduction of trifluoromethyl groups into organic molecules (Chachignon, Guyon, & Cahard, 2017).

Mécanisme D'action

Target of Action

Triphenylphosphinegold(I) trifluoromethanesulfonate is a complex compound that is often used as a catalyst or ligand in organic gold catalysis reactions, metal-organic chemistry, and organic synthesis research . The primary targets of this compound are the carbon-hydrogen bonds in organic molecules, which it activates for further reactions .

Mode of Action

The compound interacts with its targets by catalyzing the activation of carbon-hydrogen bonds, facilitating the formation of carbon-carbon bonds . This interaction results in significant changes in the molecular structure of the target compounds, enabling the synthesis of new organic compounds .

Biochemical Pathways

It is known that the compound plays a crucial role in various organic synthesis reactions, particularly in the activation of carbon-hydrogen bonds and the formation of carbon-carbon bonds . These reactions are fundamental to many biochemical pathways, and the compound’s role in facilitating these reactions suggests that it may have wide-ranging effects on various biochemical processes.

Result of Action

The primary result of the action of Triphenylphosphinegold(I) trifluoromethanesulfonate is the activation of carbon-hydrogen bonds and the formation of carbon-carbon bonds in organic molecules . This can lead to the synthesis of new organic compounds, which can have various molecular and cellular effects depending on the specific compounds produced.

Action Environment

The action of Triphenylphosphinegold(I) trifluoromethanesulfonate is influenced by various environmental factors. It is relatively stable under normal conditions but may decompose under light or heat . Therefore, it is typically stored at low temperatures (2-8°C) to maintain its stability . The compound is soluble in organic solvents such as methanol, ethanol, and dichloromethane , suggesting that its action and efficacy may be influenced by the solvent environment

Safety and Hazards

Propriétés

IUPAC Name |

gold(1+);trifluoromethanesulfonate;triphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.CHF3O3S.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7;/h1-15H;(H,5,6,7);/q;;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNGCXGJNWEWTH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-].[Au+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15AuF3O3PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triphenylphosphinegold(I) trifluoromethanesulfonate | |

CAS RN |

156397-47-6 |

Source

|

| Record name | (Triphenylphosphine)gold(I) triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Dichloromethyl)imidazo[1,2-a]pyridine](/img/structure/B179871.png)

![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)